Cas no 3615-55-2 (Ribose, 5-(dihydrogenphosphate))

Ribose, 5-(dihydrogenphosphate) structure
3615-55-2 structure
Product Name:Ribose, 5-(dihydrogenphosphate)
CAS No:3615-55-2
MF:C5H11O8P
MW:230.109803438187
CID:314938
PubChem ID:77982
Update Time:2025-04-19

Ribose, 5-(dihydrogenphosphate) Chemical and Physical Properties

Names and Identifiers

    • Ribose, 5-(dihydrogenphosphate)
    • [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate
    • 5-O-phosphono-D-ribofuranose
    • 5-O-phosphono-D-ribose
    • Ribose-5-phosphate
    • Ribose-5-phosphoric acid
    • ABB1E31D-D9D5-495C-87E6-30B76950F976
    • Q418855
    • ribose-5-P
    • R-5-P
    • D-ribose-5-phosphate
    • CHEBI:17797
    • DB02053
    • EINECS 224-310-2
    • 3615-55-2
    • DTXSID10897600
    • SCHEMBL21609
    • UNII-4B2428FLTO
    • (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate
    • ribose-5P
    • (Rel)-D-Ribose 5-phosphate
    • D-RIBOSE-5-PHOSPHORIC ACID [MI]
    • 4300-28-1
    • R52
    • Ribose, 5-(dihydrogen phosphate)
    • Ribose 5-monophosphate
    • Ribose, 5-(dihydrogen phosphate), D-
    • 4B2428FLTO
    • D-ribose-5-phosphoric acid
    • HY-W009371A
    • bmse000278
    • CS-0114968
    • D-RIBOSE, 5-(DIHYDROGEN PHOSPHATE)-
    • rel-(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate
    • D-Ribose 5-(dihydrogen phosphate)
    • Ribose 5-phosphate
    • Ribose phosphate
    • PPQRONHOSHZGFQ-LMVFSUKVSA-N
    • AKOS040744213
    • RIBOSE 5-PHOSPHATE, D-
    • Inchi: 1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4+,5-/m0/s1
    • InChI Key: PPQRONHOSHZGFQ-LMVFSUKVSA-N
    • SMILES: P(=O)(O)(O)OC[C@H]([C@H]([C@H](C=O)O)O)O

Computed Properties

  • Exact Mass: 230.01913
  • Monoisotopic Mass: 230.01915430g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.4
  • Topological Polar Surface Area: 145Ų

Experimental Properties

  • PSA: 144.52
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